Structural Differentiation: Unique Electron Density and Reactivity vs. Other 6-Azaindoles
The electron-donating methoxy group at the 5-position distinguishes 5-methoxy-1H-pyrrolo[2,3-c]pyridine from its closest analogs, such as 1H-pyrrolo[2,3-c]pyridine (CAS 271-29-4) and 5-bromo-1H-pyrrolo[2,3-c]pyridine (CAS 1142192-58-2). While quantitative comparative data for this specific compound is limited, class-level inference from the broader 6-azaindole literature indicates that substituents at the 5-position profoundly impact the electron density of the heterocyclic system, directly influencing its reactivity in electrophilic aromatic substitutions and cross-coupling reactions. The methoxy group activates the ring towards electrophilic attack at adjacent positions, whereas a bromo substituent would direct towards different coupling reactions . This differential reactivity is a key selection criterion for synthetic route planning.
| Evidence Dimension | Impact of 5-Substituent on Reactivity |
|---|---|
| Target Compound Data | 5-Methoxy substitution results in strong electron donation (+M effect) to the pyrrole ring, increasing electron density at the 4- and 6-positions . |
| Comparator Or Baseline | 1H-pyrrolo[2,3-c]pyridine (unsubstituted) serves as a baseline with different electron density distribution. |
| Quantified Difference | Difference is qualitative, based on well-established principles of aromatic substituent effects. |
| Conditions | Based on computational prediction and general chemical principles for aromatic heterocycles. |
Why This Matters
This influences the selection of this specific building block for synthetic routes requiring specific regioselectivity in electrophilic aromatic substitution or for tuning the electron density of the final molecule.
